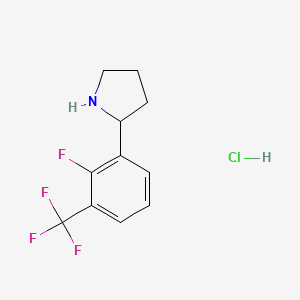
2-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 2172473-38-8 . It has a molecular weight of 269.67 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring attached to a phenyl ring, which carries fluoro and trifluoromethyl substituents . The exact structure can be determined using its InChI key .科学的研究の応用
Synthesis and Reactivity
2-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrrolidine hydrochloride is involved in advanced organic synthesis and reactivity studies, contributing to the development of novel compounds and materials. Research highlights include the microwave-assisted fluorination of 2-acylpyrroles leading to fluorinated pyrrole derivatives, showcasing the compound's role in synthesizing new fluorinated molecules (Troegel & Lindel, 2012). Further studies explore the regioselective fluorination of imidazo[1,2-a]pyridines using Selectfluor, demonstrating the compound's utility in introducing fluorine atoms into complex heterocycles under aqueous conditions (Liu et al., 2015).
Medicinal Chemistry Applications
In medicinal chemistry, fluorinated compounds like this compound are critical for the development of new therapeutics. The synthesis and in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a related compound, have been explored for their potential as positron emission tomography (PET) ligands for nicotinic receptors, indicating the importance of fluorinated compounds in neuroimaging and drug discovery (Doll et al., 1999).
Fluorination Techniques
The development of novel fluorination techniques using compounds such as this compound has significant implications for synthetic chemistry. Studies have described the use of Selectfluor for the selective fluorination of heterocyclic compounds, offering efficient pathways to introduce fluorine atoms into organic molecules (Zhou et al., 2018). This research underpins the broader application of fluorine chemistry in the synthesis of pharmaceuticals and agrochemicals.
Non-linear Optical Materials
The compound's derivatives have been investigated for their potential in non-linear optical materials, highlighting the role of fluorinated pyrrolidines in developing new materials for technological applications. For example, the study on the synthesis, characterization, and reactivity of specific fluorinated heterocycles points towards their use in non-linear optics, emphasizing the importance of fluorination in modifying the physical properties of organic compounds (Murthy et al., 2017).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[2-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4N.ClH/c12-10-7(9-5-2-6-16-9)3-1-4-8(10)11(13,14)15;/h1,3-4,9,16H,2,5-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROPWLCSOQBKRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C(=CC=C2)C(F)(F)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-cyclohexyl-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2751934.png)

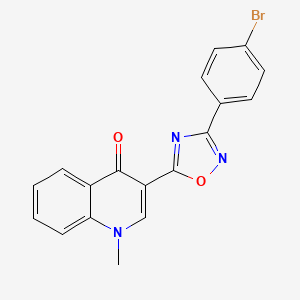

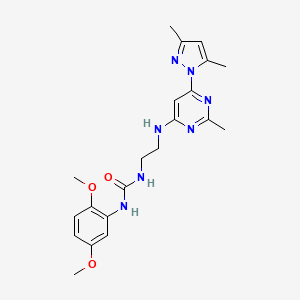

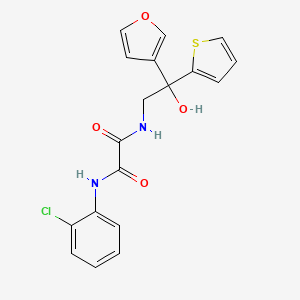
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2751947.png)
![2-[7-[(2,4-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2751948.png)
![Potassium [3-(trifluoromethyl)benzyl]trifluoroborate](/img/structure/B2751949.png)
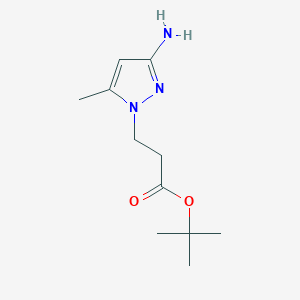
![2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide](/img/structure/B2751954.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2751955.png)
![8-(5-Bromo-2-methoxyphenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2751957.png)
